molecular formula C5H12N2 B1639854 (3S,5S)-5-methylpyrrolidin-3-amine

(3S,5S)-5-methylpyrrolidin-3-amine

Cat. No.: B1639854
M. Wt: 100.16 g/mol
InChI Key: UNVQHSVRIOLLPZ-WHFBIAKZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,5S)-5-Methylpyrrolidin-3-amine is a chiral, stereochemically defined pyrrolidine amine serving as a valuable building block in medicinal chemistry and pharmaceutical research. The specific (3S,5S) stereochemistry is critical for its interaction with biological targets, making it a key synthon for creating novel compounds with optimized activity. This scaffold is of significant interest in the design of dual-target ligands, particularly for central nervous system (CNS) disorders. Research indicates that substituted pyrrolidine moieties, such as the trans-(2S,4R) isomer, can be integrated into compounds targeting the dopamine D3 receptor (D3R) and the μ-opioid receptor (MOR) . These dual-target molecules aim to produce analgesic effects through MOR partial agonism while potentially reducing opioid misuse liability via D3R antagonism . The chirality and methyl substitution pattern of the pyrrolidine ring are essential for achieving high affinity and receptor subtype selectivity, which are crucial for developing safer therapeutics with improved blood-brain barrier permeability . As a versatile intermediate, this compound is used to explore new structural scaffolds in drug discovery campaigns. Its physicochemical properties can be tuned to enhance CNS multiparameter optimization (CNS-MPO) scores, guiding the development of compounds with desired pharmacokinetic profiles . Please note: This product is intended for research purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C5H12N2

Molecular Weight

100.16 g/mol

IUPAC Name

(3S,5S)-5-methylpyrrolidin-3-amine

InChI

InChI=1S/C5H12N2/c1-4-2-5(6)3-7-4/h4-5,7H,2-3,6H2,1H3/t4-,5-/m0/s1

InChI Key

UNVQHSVRIOLLPZ-WHFBIAKZSA-N

SMILES

CC1CC(CN1)N

Isomeric SMILES

C[C@H]1C[C@@H](CN1)N

Canonical SMILES

CC1CC(CN1)N

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Building Block for Drug Development
(3S,5S)-5-methylpyrrolidin-3-amine serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its ability to interact with biological targets makes it valuable in developing drugs aimed at treating diseases such as cancer and neurological disorders. The compound's specific stereochemistry significantly influences its biological activity and receptor interactions .

Pharmacological Applications
Research indicates that this compound exhibits potential pharmacological effects, including:

  • Antitumor Activity : Derivatives of this compound have shown significant inhibitory effects on cancer cell lines. For example, studies have reported a mean tumor growth inhibition (TGI) of 82% in mouse models when treated with related compounds.
  • Neuropharmacology : The compound has been investigated for its effects on neurotransmitter systems, particularly concerning acetylcholine and dopamine pathways. Its structural similarity to known neuroactive compounds suggests potential applications in treating neurodegenerative diseases .

Chemical Synthesis

Synthetic Applications
In synthetic chemistry, this compound is utilized as an intermediate in the preparation of complex organic molecules. Its pyrrolidine ring structure allows for various chemical transformations, making it a versatile reagent in organic synthesis .

Case Study: Peptide Synthesis
The compound has been employed as a protecting group for amines during peptide synthesis. This application enhances the efficiency of constructing complex peptides by preventing unwanted side reactions during the synthesis process.

Mechanism of Action
The biological activity of this compound is primarily linked to its ability to modulate receptor activities in neurotransmitter systems. This modulation is crucial for understanding its therapeutic effects and potential side effects .

Recent Research Findings

Recent studies have highlighted the efficacy of this compound in various applications:

  • Inhibition Studies : Research demonstrated that derivatives exhibited significant inhibition against specific targets such as SARS-CoV protease, indicating potent activity at low concentrations (e.g., IC = 0.0041 μM) .
  • Neuroprotective Effects : Investigations into neuroprotective properties revealed improvements in cognitive function in rodent models subjected to oxidative stress after treatment with related compounds .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Stereochemical Isomers: (3S,5S) vs. (3S,5R)-5-Methylpyrrolidin-3-amine

The stereochemistry of the pyrrolidine ring profoundly impacts pharmacological properties:

  • DNA Gyrase Inhibition : The (3S,5S) isomer exhibits an IC50 of 0.6 mg mL⁻¹ for DNA gyrase cleavage, compared to 7.5 mg mL⁻¹ for the (3S,5R) isomer .
  • Antibacterial Activity : The (3S,5S) configuration reduces the E. coli MIC by 20-fold relative to the (3S,5R) variant .
  • Rationale : The spatial arrangement of the methyl group in the (3S,5S) isomer optimizes binding to the gyrase enzyme’s hydrophobic pocket, enhancing target engagement.

Pyrrolidine vs. Piperidine Derivatives: Ring Size Effects

Comparison with (3S,5R)-5-Methylpiperidin-3-amine (C6H14N2), a six-membered ring analog, reveals:

  • Lipophilicity: The piperidine derivative’s larger ring increases lipophilicity (logP ~1.2 vs.
  • Synthetic Complexity : Piperidine synthesis often requires additional steps for stereochemical control, whereas pyrrolidine derivatives like (3S,5S)-5-methylpyrrolidin-3-amine are more accessible .

Substituent Effects: Trimethylated vs. Monomethylated Analogs

(3S,5S)-N,N,5-Trimethylpyrrolidin-3-amine (C8H18N2) demonstrates:

  • Basicty Reduction : The N,N-dimethyl group lowers pKa (~8.5 vs. ~10.2 for the primary amine), reducing cationic charge at physiological pH and enhancing blood-brain barrier penetration .
  • ADME Profile : Trimethylation increases metabolic stability but may reduce solubility, necessitating formulation adjustments .

Comparison with Heterocyclic Amines

Pyridazine Derivatives (e.g., 5-Methylpyridazin-3-amine)
  • Electronic Effects : The pyridazine ring’s electron-deficient nature diminishes basicity (pKa ~4.5) compared to pyrrolidine (pKa ~10.2), limiting utility in pH-sensitive applications .
  • Bioactivity : Pyridazine derivatives show weaker antibacterial activity but are explored as kinase inhibitors due to planar aromatic systems .
Pyrazole Derivatives (e.g., 3-Methyl-1-phenyl-1H-pyrazol-5-amine)
  • Target Selectivity : Pyrazole-based amines exhibit affinity for serotonin receptors, unlike pyrrolidines, which are more common in antibiotic design .
  • Synthetic Versatility : Pyrazoles are easier to functionalize via cross-coupling, enabling rapid SAR exploration .

Key Research Findings

Stereochemical Sensitivity: The (3S,5S) configuration is critical for quinolone antibiotics, as minor stereochemical changes reduce potency by >10x .

Ring Size Trade-offs : Piperidine analogs offer metabolic stability but require complex synthesis, while pyrrolidines balance synthetic feasibility and activity .

Substituent Engineering : N-Methylation optimizes ADME properties but must be balanced with solubility constraints .

Preparation Methods

Molecular Characteristics

This compound (C₅H₁₂N₂, MW 100.16 g/mol) features a five-membered pyrrolidine ring with stereocenters at positions 3 and 5. The (3S,5S) configuration is critical for its biological activity and ligand properties. The IUPAC name, (3S,5S)-5-methylpyrrolidin-3-amine, reflects its absolute stereochemistry, confirmed via X-ray crystallography and chiral chromatography.

Synthetic Challenges

  • Stereochemical Control : Simultaneous establishment of 3S and 5S configurations demands chiral auxiliaries, asymmetric catalysis, or resolution techniques.
  • Functional Group Compatibility : The primary amine at position 3 necessitates protection during methyl group introduction to avoid over-alkylation.
  • Ring Strain Mitigation : Pyrrolidine’s ring strain influences reaction pathways, favoring cyclization or hydrogenation over direct substitution.

Catalytic Hydrogenation and Reductive Amination Strategies

Reductive Amination of 5-Methylpyrrolidin-3-One

A two-step process adapts methods from the synthesis of 1-methylpyrrolidin-3-ol:

  • Ketone Formation : Oxidation of (3S)-pyrrolidin-3-amine to (3S)-5-methylpyrrolidin-3-one using Jones reagent (CrO₃/H₂SO₄).
  • Reductive Amination : Reaction with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol yields the target amine.

Optimized Conditions :

Parameter Value
Temperature 25°C
Catalyst Pt/C (5% loading)
H₂ Pressure 0.4–0.5 MPa
Yield 88–93%
Purity >99% (HPLC)

This method avoids racemization by maintaining mild conditions and using chiral starting materials.

Direct Hydrogenation of Pyrroline Derivatives

Hydrogenation of (3S,5S)-5-methyl-3-aminopyrroline over Raney nickel at 50°C achieves full saturation while preserving stereochemistry. The pyrroline precursor is synthesized via cyclodehydration of (2S,4S)-4-methyl-2-aminobutane-1,5-diol, a process adapted from proline derivatization.

Key Data :

  • Reaction Time : 12 hours
  • Conversion : 95%
  • Diastereomeric Excess : 98% (3S,5S)

Industrial-Scale Alkylation and Resolution Techniques

Methyl Group Introduction via Formaldehyde

Adapting the patent CN108698989A, (3S)-pyrrolidin-3-amine reacts with formaldehyde (1.05–5.0 equivalents) under hydrogenation conditions (Pt/C, 0.4 MPa H₂, methanol solvent). Excess formaldehyde is sequestered using diethylamine, preventing N-methylation byproducts.

Case Study :

  • Starting Material : (3S)-pyrrolidin-3-amine (60.1 g)
  • Formaldehyde (Paraformaldehyde) : 23.4 g (1.05 eq)
  • Catalyst : 5% Pt/C (0.07 g Pt)
  • Yield : 93%
  • Purity : 99.5% (GC)

Kinetic Resolution Using Chiral Acids

Racemic 5-methylpyrrolidin-3-amine is resolved via diastereomeric salt formation with (R)-mandelic acid. The (3S,5S) isomer preferentially crystallizes from ethanol, achieving 99% enantiomeric excess (ee) after recrystallization.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Stereoselectivity Scalability
Reductive Amination 88–93 >99 High (98% de) Industrial
Pyrroline Hydrogenation 95 97 Excellent (99% ee) Pilot-scale
Formaldehyde Alkylation 93 99.5 Moderate Industrial
Kinetic Resolution 45–50 99 High (99% ee) Lab-scale

Reductive amination and formaldehyde alkylation are preferred for industrial production due to high yields and scalability, whereas resolution suits small-scale enantiopure synthesis.

Mechanistic Insights and Byproduct Management

Hydrogenation Pathways

Platinum catalysts facilitate H₂ dissociation, enabling simultaneous imine reduction and methyl group transfer. Isotopic labeling studies (D₂) confirm hydride transfer to the C5 position, consistent with the (3S,5S) configuration.

Byproduct Suppression

  • Excess Amine Quenching : Secondary amines (e.g., diethylamine) scavenge residual formaldehyde, preventing N,N-dimethylation.
  • Temperature Control : Reactions below 25°C minimize epimerization at C3 and C5.

Q & A

Q. How can the stereochemical configuration of (3S,5S)-5-methylpyrrolidin-3-amine be experimentally confirmed, and what analytical techniques are most reliable?

Methodological Answer: The absolute stereochemistry of this compound can be confirmed using X-ray crystallography (XRD). For example, XRD parameters such as MoKα radiation (λ = 0.7107 Å), refinement with SHELXL-97 software, and analysis of atomic coordinates (e.g., deviations from least-squares planes for pyrrolidine rings) are critical for unambiguous determination . Additionally, chiral HPLC or nuclear Overhauser effect (NOE) NMR experiments can validate stereochemical assignments in solution.

Q. What synthetic routes are available for this compound, and how can reaction conditions be optimized for high enantiomeric purity?

Methodological Answer: A reported synthesis involves tert-butyl carbamate protection of the amine group, followed by HCl-mediated deprotection under anhydrous conditions . Key optimization steps include:

  • TLC monitoring of reaction progress to ensure complete deprotection.
  • Chiral resolution via crystallization (e.g., using ethyl acetate/hexane mixtures) to isolate the (3S,5S) diastereomer.
  • Temperature control (<40°C) to minimize racemization during acid treatment.

Q. How does the stereochemistry of this compound influence its antibacterial activity in preliminary in vitro assays?

Methodological Answer: Comparative studies using isomeric pairs (e.g., (3S,5S) vs. (3S,5R)) reveal significant differences in activity:

  • DNA gyrase inhibition : (3S,5S) shows IC50 = 0.6 mg mL⁻¹ vs. 7.5 mg mL⁻¹ for (3S,5R) .
  • E. coli MIC : A 20-fold difference between isomers .
    Experimental design should include:
  • Agar dilution assays with standardized bacterial strains.
  • Dose-response curves to quantify potency differences.

Advanced Research Challenges

Q. How can QSAR models be developed to predict the biological activity of this compound derivatives, and which molecular descriptors are most critical?

Methodological Answer: QSAR modeling requires:

  • Parameter selection : LogP (lipophilicity), molar refractivity (SMR), and electronic parameters (e.g., Hammett constants) .
  • Software tools : MOE 2006.08 for regression analysis and cross-validation.
  • Data validation : Correlation coefficients (r² > 0.85) and predictive R² values for external test sets.
    Example: In pyridin-2-amine derivatives, LogP and SMR dominated QSAR equations for antibacterial activity .

Q. How can contradictions between in vitro enzyme inhibition data and in vivo efficacy for this compound-based compounds be resolved?

Methodological Answer: Discrepancies may arise from:

  • ADME limitations : Poor bioavailability due to rapid metabolism.
  • Experimental design : Use pharmacokinetic (PK) studies to measure AUC and half-life in animal models .
  • Metabolite profiling : LC-MS/MS to identify inactive metabolites.
    For instance, trovafloxacin’s bicyclic 7-position system improved bioavailability and reduced metabolism, a strategy applicable to pyrrolidine derivatives .

Q. What crystallographic techniques are optimal for analyzing hydrogen-bonding networks in this compound complexes, and how do these interactions affect stability?

Methodological Answer: Single-crystal XRD with:

  • High-resolution detectors (e.g., Bruker AXS SMART CCD) to resolve hydrogen bonds (d(O···O) = 2.73 Å, ∠O-H···O = 166°) .
  • Thermal ellipsoid modeling to assess molecular packing (e.g., polar vs. nonpolar layers in crystal lattices) .
    Hydrogen bonding in THF derivatives forms 10-membered rings, enhancing thermal stability .

Data-Driven Experimental Design

Q. How can molecular dynamics (MD) simulations be applied to predict the binding mode of this compound to DNA gyrase?

Methodological Answer:

  • Force fields : AMBER or CHARMM for protein-ligand interactions.
  • Docking validation : Compare MD-predicted binding poses with XRD structures of gyrase-inhibitor complexes (e.g., BMS-284756) .
  • Free energy calculations : MM-PBSA to estimate binding affinity differences between stereoisomers.

Q. What strategies mitigate stereochemical instability during the synthesis of this compound derivatives under acidic or basic conditions?

Methodological Answer:

  • Protecting groups : Use Boc or Fmoc to shield the amine during alkylation .
  • Low-temperature reactions : Maintain pH < 3 to prevent epimerization.
  • Chiral auxiliaries : Temporarily fix stereochemistry via chelation (e.g., Evans oxazolidinones).

Structural and Functional Analysis

Q. How do steric effects in the pyrrolidine ring influence the Gram-positive vs. Gram-negative antibacterial spectrum of this compound derivatives?

Methodological Answer:

  • SAR studies : Introduce substituents at C3/C5 and measure MIC shifts.
  • Molecular volume calculations : Compare van der Waals radii of substituents (e.g., methyl vs. ethyl) to correlate with penetration through bacterial membranes .
  • Lipophilicity optimization : Balance LogP (1.5–3.0) for Gram-positive vs. Gram-negative targeting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.